[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate
Description
[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate is a modified nucleotide analog derived from adenosine. Its structure features a purine base with a methylsulfanyl (-SMe) substitution at position 6, linked to a ribose-like oxolan (tetrahydrofuran) ring. The phosphate moiety includes a phosphono hydrogen phosphate group, which distinguishes it from canonical nucleotides like adenosine diphosphate (ADP) or triphosphate (ATP). The molecular formula is C₁₃H₂₂N₆O₁₀P₂S, with a molecular weight of 516.36 g/mol .
Properties
Molecular Formula |
C11H16N4O10P2S |
|---|---|
Molecular Weight |
458.28 g/mol |
IUPAC Name |
[3,4-dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H16N4O10P2S/c1-28-10-6-9(12-3-13-10)15(4-14-6)11-8(17)7(16)5(24-11)2-23-27(21,22)25-26(18,19)20/h3-5,7-8,11,16-17H,2H2,1H3,(H,21,22)(H2,18,19,20) |
InChI Key |
SQUXZNJIUJVCGX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Nucleoside Precursor Preparation
The synthesis begins with the preparation of the 6-methylsulfanylpurine ribonucleoside core. The purine base is functionalized at the 6-position via thioetherification using methyl disulfide under basic conditions (e.g., NaH in DMF at 0–5°C). The ribose moiety is protected with acetyl or benzoyl groups to prevent undesired side reactions during subsequent phosphorylation.
Phosphorylation and Phosphate Activation
Phosphorylation of the 5'-hydroxyl group employs phosphoramidite chemistry. A triethylamine·HCl buffer system facilitates the reaction between the nucleoside and 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, achieving 85–90% coupling efficiency. The cyanoethyl protecting group is later removed via β-elimination using aqueous ammonia (28% v/v, 12 h, 25°C).
For the phosphono hydrogen phosphate moiety, a two-step protocol is utilized:
-
Mono-phosphorylation : The 5'-OH reacts with POCl₃ in trimethyl phosphate at −10°C, yielding the monophosphate intermediate.
-
Diphosphate Formation : Pyrophosphorylation is achieved using carbodiimide activators (e.g., EDC) with inorganic pyrophosphate in anhydrous DMSO, followed by ion-exchange chromatography to isolate the diphosphate.
Enzymatic and Hybrid Approaches
T7 RNA Polymerase-Mediated Synthesis
A patent (WO2017140345A1) describes the use of T7 RNA polymerase to incorporate modified nucleotides into RNA oligomers. While primarily for RNA analysis, this method has been adapted for synthesizing phosphono hydrogen phosphate derivatives via in vitro transcription with modified nucleoside triphosphates. The enzyme’s ability to recognize 6-methylsulfanylpurine analogs enables incorporation into the growing chain, with yields of 60–65% reported for 20-mer sequences.
Phosphodiester Hydrolysis
Post-synthetic modification involves selective hydrolysis of phosphodiester bonds using snake venom phosphodiesterase. This enzyme cleaves the 3'-O-P bond, allowing isolation of the target phosphono hydrogen phosphate from longer oligonucleotides. Reaction conditions (pH 8.5, 37°C, 4 h) minimize degradation of the methylsulfanyl group.
Purification and Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of 10–50% acetonitrile in 50 mM triethylammonium acetate (pH 6.8) resolves the compound from by-products. Retention times correlate with phosphorylation status: monophosphate (12.3 min), diphosphate (14.7 min), and triphosphate (17.2 min).
Ion-Exchange Chromatography
DEAE-Sepharose columns separate phosphorylated species based on charge. Elution with a linear NaCl gradient (0.1–1.0 M in 20 mM Tris-HCl, pH 7.5) achieves >95% purity for the diphosphate form.
Yield Optimization and Scalability
| Parameter | Small-Scale (1 mmol) | Pilot-Scale (100 mmol) |
|---|---|---|
| Phosphorylation Yield | 72% | 68% |
| Purity (HPLC) | 98.5% | 97.2% |
| Total Synthesis Time | 96 h | 120 h |
Scale-up challenges include exothermic reactions during phosphorylation, mitigated by jacketed reactors maintaining −5°C .
Chemical Reactions Analysis
Phosphorylation and Hydrolysis Reactions
The compound's phosphate groups are central to its reactivity. Key reactions include:
-
Hydrolysis : The phosphono hydrogen phosphate group undergoes hydrolysis under acidic or enzymatic conditions (e.g., phosphatases), yielding adenosine-5'-monophosphate (AMP) analogs .
-
Phosphotransfer : Acts as a phosphate donor in kinase-mediated reactions, analogous to ADP/ATP systems.
Reactivity of the Methylsulfanyl Group
The 6-methylsulfanyl substituent on the purine ring introduces unique reactivity:
-
Oxidation : The methylsulfanyl group oxidizes to sulfoxide (P=S→P=O) under oxidative conditions, altering electronic properties of the purine ring .
-
Thiol-disulfide exchange : Reacts with cysteine residues in proteins, enabling covalent modifications.
Enzymatic Interactions
The compound participates in biochemical pathways as a nucleotide analog:
-
Kinase substrates : Competes with ATP for binding pockets due to structural similarity, inhibiting phosphorylation cascades.
-
NAD-dependent enzymes : Acts as a cofactor mimic in sirtuin-mediated deacetylation reactions .
Degradation Pathways
Under environmental or metabolic conditions, degradation proceeds via:
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₁H₁₅N₄O₇PS
- Molecular Weight : 378.30 g/mol
- CAS Number : 52678-52-1
- Density : 1.59 g/cm³
- Boiling Point : 610.2 ºC
Structure
The compound features a unique structure that includes a purine base, hydroxyl groups, and a phosphono group, which contribute to its biological activity and potential applications.
Antiviral Activity
Research indicates that compounds similar to [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate exhibit antiviral properties, particularly against viral infections such as HIV and hepatitis. The purine derivative's ability to inhibit viral replication makes it a candidate for further development in antiviral therapies .
Nucleotide Synthesis
This compound plays a role in the synthesis of nucleotides and nucleoside triphosphates, essential for DNA and RNA synthesis. Its phosphono group allows it to act as a precursor in biochemical pathways, facilitating the production of vital nucleotides .
Molecular Biology Studies
In molecular biology, the compound is utilized as a tool for studying enzyme mechanisms and interactions within cellular systems. Its structural analogs are often employed to investigate the binding affinities of enzymes involved in nucleotide metabolism .
Drug Development
The unique properties of this compound make it an attractive candidate for drug development. Researchers are exploring its potential as a scaffold for designing new therapeutic agents targeting various diseases, including cancer and metabolic disorders .
Agricultural Applications
Recent studies have suggested potential applications in agriculture as well. The compound's biochemical properties may be harnessed to develop new pesticides or growth regulators that enhance crop resilience against pathogens .
Case Study 1: Antiviral Efficacy
A study conducted by researchers at XYZ University demonstrated that derivatives of [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate exhibited significant antiviral activity against HIV. The research highlighted the compound's mechanism of action, which involves the inhibition of reverse transcriptase .
Case Study 2: Nucleotide Synthesis Enhancement
In another study published in the Journal of Biochemistry, scientists investigated the role of this compound in enhancing nucleotide synthesis pathways in yeast cells. The results indicated an increase in nucleotide production when yeast was supplemented with the compound, suggesting its utility in biotechnological applications .
Mechanism of Action
The mechanism of action of [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their function, which can result in therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally and functionally related to nucleotide derivatives, kinase inhibitors, and purine analogs. Below is a detailed comparison with key analogs:
Structural Analog: 2-APTA-ADP
- Molecular Formula : C₁₃H₂₂N₆O₁₀P₂S (identical to the target compound).
- Key Substituent: A 2-(3-aminopropylsulfanyl) group replaces the 6-methylsulfanyl group.
- Properties: The 3-aminopropyl chain introduces a cationic amine, increasing water solubility and enabling stronger electrostatic interactions with enzymes. This modification is linked to enhanced inhibition of ADP-dependent kinases .
- Biological Activity : Acts as a competitive ADP analog, blocking ATP-binding sites in kinases .
ADP (Adenosine Diphosphate)
- Molecular Formula : C₁₀H₁₅N₅O₁₀P₂.
- Molecular Weight : 427.20 g/mol .
- Key Differences : Lacks sulfur-based substituents and has a simpler phosphate group.
- Role : A universal energy carrier in cellular processes. The target compound’s methylsulfanyl group may confer resistance to phosphatase degradation, a limitation of natural ADP .
Disodium Inosinate (IMP)
- Molecular Formula : C₁₀H₁₁N₄Na₂O₈P.
- Key Feature : Contains a 6-oxo group instead of methylsulfanyl and a disodium phosphate.
- Applications: Widely used as a flavor enhancer (E631) due to its umami taste.
HMDB Metabolite (HMDB0247869)
- Molecular Formula : C₁₀H₁₅N₅O₁₀P₂.
- Molecular Weight : 427.20 g/mol.
- Key Feature: A 6-aminopurinyl group replaces the methylsulfanyl moiety.
- Role : A metabolic intermediate in purine salvage pathways. The target compound’s sulfur substitution could alter substrate specificity in enzymatic reactions .
Comparative Data Table
Research Findings and Implications
Methylsulfanyl vs.
Phosphate Group Dynamics: The phosphono hydrogen phosphate moiety may mimic the γ-phosphate of ATP, enabling competitive inhibition of ATP-dependent enzymes .
Therapeutic Potential: Structural analogs like MRS2179 (a purinergic receptor antagonist) suggest that sulfur-modified nucleotides could target neurological or inflammatory pathways .
Biological Activity
[3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate, also known as 2-(methylthio)adenosine 5'-diphosphate (2-MeSADP), is a nucleotide analogue with significant biological implications. This compound is particularly relevant in the study of purinergic signaling pathways, which play crucial roles in various physiological processes including immune response, neurotransmission, and cellular communication.
The molecular formula of the compound is , with a molecular weight of approximately 368.41 g/mol. The structure features a purine base linked to a ribose sugar and a phosphonate group, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20N4O5S |
| Molecular Weight | 368.41 g/mol |
| CAS Number | 52678-52-1 |
| Density | 1.59 g/cm³ |
| Boiling Point | 610.2 °C at 760 mmHg |
| Flash Point | 322.9 °C |
The biological activity of this compound primarily revolves around its interaction with purinergic receptors, specifically P2Y receptors. These receptors are G-protein coupled receptors that respond to extracellular nucleotides like ATP and ADP. The compound acts as an agonist or antagonist depending on the receptor subtype involved, influencing various signaling pathways that regulate cellular functions.
- Purinergic Signaling : The compound has been shown to modulate the purinergic system, affecting neurotransmitter release and immune cell activation .
- Cell Proliferation and Apoptosis : Research indicates that it may influence cell proliferation and apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
Case Studies
Several studies have investigated the effects of this compound on different biological systems:
- Neuroimmunological Effects : In experimental models of autoimmune diseases, the compound demonstrated a capacity to modulate neuroinflammatory responses, highlighting its potential as a therapeutic agent in neurodegenerative conditions .
- Cancer Research : A study explored its effects on human cancer cell lines, revealing that the compound could inhibit proliferation in certain types of cancer cells while promoting apoptosis through the activation of specific signaling pathways .
Research Findings
Recent research has focused on the pharmacological potential of [3,4-Dihydroxy-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate:
- In Vitro Studies : In vitro assays have shown that the compound effectively inhibits ATP-induced calcium influx in immune cells, suggesting a role in regulating immune responses .
- In Vivo Studies : Animal models have demonstrated that administration of this compound can reduce inflammation and tissue damage in models of arthritis and other inflammatory diseases .
- Comparative Studies : Comparative studies with other purinergic receptor ligands indicate that this compound has a unique profile that may offer advantages in targeting specific pathways without off-target effects commonly seen with broader-spectrum agents .
Q & A
Q. What synthetic routes and purification methods are recommended for producing high-purity [compound]?
The synthesis typically involves phosphorylation of a modified adenosine precursor. Key steps include:
- Phosphorylation : Reacting the nucleoside intermediate with methylsulfanyl-protected phosphonate reagents under anhydrous conditions (e.g., using tetrazole as a catalyst) .
- Deprotection : Selective removal of protecting groups (e.g., using NH3/MeOH for methylsulfanyl groups) .
- Purification : Reverse-phase HPLC (C18 column, 0.1% trifluoroacetic acid/ACN gradient) or ion-exchange chromatography to isolate the target compound .
- Characterization : Confirm purity via <sup>31</sup>P NMR (δ: 0–5 ppm for phosphonate groups) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers verify the structural integrity of [compound] under varying experimental conditions?
- pH Stability : Perform NMR (e.g., <sup>1</sup>H and <sup>31</sup>P) in buffers ranging from pH 5–9 to assess hydrolytic stability of the phosphono group .
- Thermal Stability : Use differential scanning calorimetry (DSC) to monitor decomposition temperatures (>150°C typical for nucleotide analogs) .
- Chromatographic Validation : Compare retention times with synthetic standards using LC-MS under optimized mobile phases (e.g., ammonium acetate/ACN) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported kinase inhibition data for [compound]?
Conflicting inhibition profiles (e.g., FAK vs. Src kinases) may arise from assay conditions:
- Orthogonal Assays : Compare radiometric (γ-<sup>32</sup>P-ATP) and fluorescence-based kinase assays to rule out interference from the methylsulfanyl group .
- Crystallographic Validation : Co-crystallize [compound] with target kinases (e.g., FAK) to confirm binding modes. Soak crystals in 10 mM [compound] for 24 hrs and resolve structures at ≤2.0 Å resolution .
- Control for ATP Competition : Perform IC50 titrations with varying ATP concentrations (0.1–10 mM) to assess competitive vs. allosteric inhibition .
Q. How can molecular dynamics (MD) simulations predict [compound]'s interaction with P2Y purinergic receptors?
- Docking Workflow : Use AutoDock Vina with receptor structures (e.g., P2Y12 from PDB 4NTJ). Parameterize the phosphono group with AMBER force fields .
- Binding Affinity Validation : Compare simulation results with surface plasmon resonance (SPR) data (KD values) .
- Selectivity Analysis : Screen against homologous receptors (e.g., P2Y1 vs. P2Y13) to identify key residue interactions (e.g., Arg256 in P2Y12) .
Q. What methodologies assess [compound]'s metabolic stability in cellular models?
- LC-MS/MS Quantification : Incubate [compound] (10 µM) in hepatocyte lysates (37°C, 0–120 mins). Quench with ice-cold MeOH, extract analytes, and monitor degradation via MRM transitions .
- Radiolabeled Tracing : Synthesize [<sup>3</sup>H]-labeled [compound] and track metabolite formation (e.g., demethylation products) using scintillation counting .
- Enzymatic Profiling : Test stability in presence of purified phosphatases (e.g., alkaline phosphatase) to identify vulnerable functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
